molecular formula C14H11N3O2S2 B11983081 2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide CAS No. 303107-49-5

2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide

Cat. No.: B11983081
CAS No.: 303107-49-5
M. Wt: 317.4 g/mol
InChI Key: NDDBMCLOJKONSH-OVCLIPMQSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide is a heterocyclic compound featuring a benzothiazole core linked via a thioether (-S-) group to an acetohydrazide moiety, which is further substituted with a furan-2-ylmethylene schiff base. This structural framework is associated with diverse biological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory properties, as observed in related analogs .

Properties

CAS No.

303107-49-5

Molecular Formula

C14H11N3O2S2

Molecular Weight

317.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H11N3O2S2/c18-13(17-15-8-10-4-3-7-19-10)9-20-14-16-11-5-1-2-6-12(11)21-14/h1-8H,9H2,(H,17,18)/b15-8+

InChI Key

NDDBMCLOJKONSH-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-N’-(furan-2-ylmethylene)acetohydrazide typically involves the following steps:

    Formation of Benzo[d]thiazole Intermediate: The initial step involves the synthesis of the benzo[d]thiazole intermediate. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Thioether Formation: The benzo[d]thiazole intermediate is then reacted with an appropriate alkyl halide to form the thioether linkage.

    Hydrazide Formation: The thioether is then converted to the corresponding acetohydrazide by reacting with hydrazine hydrate.

    Condensation with Furan-2-carbaldehyde: Finally, the acetohydrazide is condensed with furan-2-carbaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-ylthio)-N’-(furan-2-ylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and furan rings.

    Reduction: Reduced forms of the hydrazide and thiazole moieties.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry:

  • Antimicrobial Activity : Studies have indicated that compounds similar to 2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide exhibit significant antimicrobial properties against various bacterial strains .
  • Anticancer Properties : Research has demonstrated that this compound can inhibit cancer cell proliferation, making it a candidate for further pharmacological studies . For instance, derivatives with similar structures have shown selective cytotoxicity against human cancer cell lines .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, indicating potential therapeutic benefits in treating inflammatory diseases .

Materials Science

In materials science, the unique photophysical properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of both benzothiazole and furan moieties enhances its electronic properties, making it a valuable material for developing advanced electronic components .

Biological Studies

Biological studies focus on understanding the interactions of this compound with various molecular targets. Its mechanism of action involves binding to specific enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Anticancer Activity

A study conducted on related thiazole compounds demonstrated significant anticancer activity against A549 human lung adenocarcinoma cells. The structure–activity relationship indicated that modifications in the benzothiazole core could enhance selectivity and potency against cancer cell lines .

Antimicrobial Efficacy

Research highlighted that derivatives of this compound exhibited promising antibacterial activity comparable to standard antibiotics such as norfloxacin. The presence of electron-donating or electron-withdrawing groups on the phenyl ring was crucial for enhancing antimicrobial effectiveness .

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-N’-(furan-2-ylmethylene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Enzyme Inhibition

  • α-Glucosidase Inhibition : Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228) exhibit IC50 values of 6.10–7.34 µM, outperforming acarbose (IC50 = 378 µM) . The target compound’s benzothiazole-thioether group may enhance binding via hydrophobic interactions.

Antimicrobial and Anti-inflammatory Effects

  • 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a-3g) : Demonstrated potent anti-inflammatory (ED50 = 12.7 mg/kg) and antibacterial (MIC = 6.25 µg/mL against S. aureus) activities . The furan substituent in the target compound may alter potency due to reduced hydrogen-bonding capacity compared to oxoindolinyl groups.
  • Benzoxazole analogs : Substitutions with electron-withdrawing groups (e.g., nitro, chloro) improved activity, suggesting the furan’s electron-rich nature may prioritize different targets .

Structure-Activity Relationships (SAR)

  • Benzothiazole vs.
  • Hydrazide Substituents : Aromatic aldehydes (e.g., furfural, 2-hydroxybenzaldehyde) modulate steric and electronic profiles. Furan derivatives may favor π-π interactions in enzyme binding pockets, while oxoindolinyl groups offer hydrogen-bonding sites .
  • Thioether Linkage : Critical for stabilizing the molecular conformation and enhancing metabolic stability compared to ether or methylene linkages .

Biological Activity

2-(Benzo[d]thiazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
CAS Number 303107-49-5
Molecular Formula C14H11N3O2S2
Molecular Weight 317.4 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-furan-2-ylmethylideneamino]acetamide
InChI Key NDDBMCLOJKONSH-OVCLIPMQSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzo[d]thiazole Intermediate : Cyclization of 2-aminothiophenol with carbon disulfide.
  • Thioether Formation : Reaction with an alkyl halide.
  • Hydrazide Formation : Conversion to acetohydrazide using hydrazine hydrate.
  • Condensation with Furan-2-carbaldehyde : Final condensation under reflux conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the benzothiazole moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .

Anticancer Activity

Several studies have reported the anticancer potential of benzothiazole derivatives. For example, derivatives have been tested against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), showing IC50 values ranging from 5.1 to 22.08 µM. Notably, some compounds demonstrated better activity than established chemotherapeutics like doxorubicin, indicating a promising avenue for further research .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are attributed to its ability to inhibit key enzymes involved in the inflammatory process, such as cyclooxygenases (COXs). This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins, making it a candidate for treating inflammatory diseases .

Case Studies

  • Anticancer Study : A study evaluated the effect of a related compound on HepG2 cells, reporting an IC50 value of 6.19 µM, which was significantly lower than that of sorafenib (9.18 µM). This indicates a strong potential for developing new anticancer agents based on this scaffold .
  • Antimicrobial Study : Another investigation focused on the antibacterial activity against E. coli, where derivatives showed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial effects compared to control groups .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Modulation of Signaling Pathways : It can affect various signaling pathways involved in inflammation and cancer progression.

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